2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
Description
Structure and Synthesis
The compound 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde (CAS: 151360-50-8) is a benzaldehyde derivative with a molecular formula of C₁₆H₂₂O₅ and a molecular weight of 294.34 g/mol . Its structure features:
- Methoxymethoxy (MOM) protecting groups at positions 2 and 4 on the aromatic ring.
- A 3-methylbut-2-en-1-yl (prenyl) group at position 2.
Protection of hydroxyl groups: Starting with 2,4-dihydroxybenzaldehyde, methoxymethylation using NaH and MOM-Cl in DMF introduces the MOM groups .
Alkylation: The prenyl group is introduced at position 3 via reaction with 3-methylbut-2-en-1-yl bromide under basic conditions .
Properties
Molecular Formula |
C16H22O5 |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI Key |
NVFHYWPVSFQMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups by Methoxymethylation
- Starting Material: 2,4-Dihydroxybenzaldehyde
- Reagents: Sodium hydride (NaH), methoxymethyl chloride (MOM-Cl), and N,N-dimethylformamide (DMF) as solvent.
-
- The phenolic hydroxyl groups are deprotonated by NaH in DMF at 0 °C to room temperature.
- MOM-Cl is added dropwise to introduce methoxymethoxy protecting groups at positions 2 and 4.
- The reaction is stirred for several hours to ensure complete conversion.
Outcome: Formation of 2,4-bis(methoxymethoxy)benzaldehyde intermediate with high selectivity and yield.
Notes: This protection step is crucial to avoid undesired side reactions during subsequent alkylation.
Introduction of the Prenyl Side Chain by Alkylation
- Reagents: 3-Methylbut-2-en-1-yl bromide (prenyl bromide), potassium carbonate (K₂CO₃) or other mild bases, and solvents such as acetone or DMF.
-
- The protected intermediate is treated with prenyl bromide under basic conditions to promote nucleophilic substitution at the 3-position.
- Reaction temperature is typically maintained between room temperature and reflux (50–80 °C).
- Reaction time ranges from several hours to overnight depending on scale and conditions.
Mechanism: The aromatic ring’s activated position undergoes nucleophilic substitution or Friedel-Crafts type alkylation to attach the prenyl group.
Purification: The crude product is purified by flash chromatography using n-hexane/ethyl acetate gradients.
Final Purification and Characterization
-
- Flash column chromatography on silica gel.
- Recrystallization if necessary.
-
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of aldehyde proton (~10 ppm), methoxymethoxy groups (δ 3.3–3.5 ppm), and prenyl olefinic protons (δ 5.2–5.4 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Infrared Spectroscopy (FTIR): C=O stretch at ~1658 cm⁻¹ and C-O-C ether linkages around 1127 cm⁻¹.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>97% typical).
Comparative Data Table of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methoxymethylation | NaH, MOM-Cl, DMF, 0 °C to RT, 4–6 h | 85–95 | Protects hydroxyl groups selectively |
| 2 | Alkylation (Prenylation) | 3-Methylbut-2-en-1-yl bromide, K₂CO₃, acetone, reflux, 6–12 h | 70–85 | Introduces prenyl side chain at position 3 |
| 3 | Purification | Flash chromatography (n-hexane/EtOAc gradient) | — | Ensures high purity and structural integrity |
Alternative Synthetic Routes and Variations
- Heck Coupling: Some literature reports the use of palladium-catalyzed Heck reactions to introduce the prenyl group onto a suitably halogenated aromatic intermediate, offering potentially milder conditions and better regioselectivity.
- Oxidation Variants: In cases where the aldehyde is introduced later, oxidation of corresponding methyl or alcohol precursors using reagents like PCC (pyridinium chlorochromate) or Dess–Martin periodinane can be employed.
- Protecting Group Alternatives: While methoxymethoxy is common, other protecting groups such as benzyl ethers or silyl ethers have been tested but often require harsher deprotection conditions.
Research and Industrial Production Considerations
- Scale-Up: Industrial synthesis may optimize reaction times, reagent stoichiometry, and use continuous flow reactors to increase throughput.
- Catalysts: Use of phase-transfer catalysts or palladium complexes can improve yields and selectivity in alkylation or coupling steps.
- Environmental and Safety: Methoxymethylation involves toxic reagents (e.g., MOM-Cl), requiring proper handling and waste management protocols.
Chemical Reactions Analysis
Reaction Conditions
-
Base Catalyst : NaOH (10% aqueous) or KOH.
-
Solvent : Methanol or ethanol.
-
Temperature : Reflux (for methanol) or room temperature (for ethanol).
-
Reaction Time : 4–24 hours.
Example Reaction
Key Observations
-
Yields range from 29% to 44%, influenced by steric and electronic effects of substituents.
-
The trifluoromethyl-substituted chalcone (8e ) showed enhanced cytotoxicity (IC<sub>50</sub> = 12.7–12.8 μM against biliary tract cancer cells) compared to non-fluorinated analogs .
Hydrogenation of Chalcones
The α,β-unsaturated ketone moiety in chalcones can be selectively hydrogenated to yield dihydrochalcones, which are evaluated for reduced cytotoxicity or altered bioactivity.
Reaction Conditions
-
Catalyst : Palladium on carbon (Pd/C).
-
Atmosphere : Hydrogen gas.
-
Solvent : Ethyl acetate.
-
Monitoring : Thin-layer chromatography (TLC).
Example Reaction
| Chalcone Starting Material | Dihydrochalcone Product | Yield |
|---|---|---|
| Sanjoseolide (natural chalcone) | 1-[3-(2,3-Dihydroxy-3-methylbutyl)-2,4-dihydroxyphenyl]-3-phenylpropan-1-one | 99% |
Key Observations
-
Hydrogenation proceeds quantitatively (99% yield) without side reactions .
-
Dihydrochalcones retain structural features necessary for binding to biological targets but often exhibit diminished activity compared to parent chalcones.
Sharpless Asymmetric Dihydroxylation
While not directly involving MOM-protected prenylbenzaldehyde , its precursor (3-prenylacetophenone) undergoes Sharpless dihydroxylation to introduce vicinal diol groups, enabling downstream functionalization.
Reaction Conditions
-
Reagents : AD-mix-β (asymmetric catalyst), methanesulfonamide.
-
Solvent : tert-Butanol/water (1:1).
-
Temperature : 0°C.
-
Reaction Time : 48 hours.
Key Observations
-
The dihydroxylation step yields a diol intermediate (6 ) with 33% enantiomeric excess (ee), sufficient for subsequent reactions given the racemic nature of the natural product sanjoseolide .
Structural Characterization
MOM-protected prenylbenzaldehyde and its derivatives are characterized by:
-
<sup>1</sup>H NMR : Distinct signals for methoxymethoxy (δ 3.44–3.49 ppm), prenyl (δ 1.65–1.76 ppm), and aldehyde (δ 9.8–10.0 ppm) protons.
-
<sup>13</sup>C NMR : Resonances for carbonyl carbons (δ 190–200 ppm) and quaternary carbons in the prenyl group (δ 25–30 ppm) .
Biological Relevance
Chalcones derived from MOM-protected prenylbenzaldehyde exhibit:
Scientific Research Applications
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylbutenyl side chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzaldehydes with Prenyl Groups
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-benzaldehyde (Compound 261)
- Structure : Features a hydroxyl group at position 4 and a prenyl group at position 3 (C₁₂H₁₄O₃) .
- Activity: Exhibits anti-inflammatory effects by suppressing the MAPK pathway, reducing NO, ROS, IL-6, iNOS, and COX-2 in RAW264.7 cells .
(S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde (Compound 260)
- Structure : Contains a hydroxyl group at position 4 and a dihydroxy-terpene side chain at position 3 (C₁₂H₁₆O₄) .
- Activity : Similar anti-inflammatory mechanism to Compound 261 but with additional hydroxyl groups that may improve solubility .
- Comparison : The target compound’s MOM groups likely improve metabolic stability by protecting against enzymatic degradation.
Benzaldehydes with Ether-Linked Prenyl Groups
4-Hydroxy-3-((3-methylbut-2-en-1-yl)oxy)benzaldehyde (Compound 14)
Structure-Activity Relationship (SAR) Analysis
Key Structural Features and Implications:
| Feature | Impact on Properties |
|---|---|
| MOM groups (positions 2,4) | - Increase lipophilicity and metabolic stability. - Reduce hydrogen-bonding capacity. |
| Prenyl group (position 3) | - Enhances membrane permeability. - May contribute to anti-inflammatory activity via MAPK modulation. |
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde, also referred to by its CAS number 1449202-13-4, is a compound with potential biological activities that merit thorough investigation. This article provides an overview of its biological properties, including antiproliferative activity against cancer cell lines, antibacterial properties, and other relevant pharmacological effects.
- Molecular Formula : C15H22O4
- Molecular Weight : 266.337 g/mol
- Synonyms : 1,3-bis(methoxymethoxy)-2-(3-methylbut-2-en-1-yl)benzene
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of various methoxy-substituted compounds, including derivatives similar to this compound. The compound's structural analogs have demonstrated significant activity against multiple cancer cell lines. For instance:
These studies indicate that compounds with similar methoxy and alkene functionalities exhibit varying degrees of cytotoxicity, suggesting that the presence of these groups may enhance biological activity.
Antibacterial Activity
The antibacterial properties of methoxy-substituted compounds have also been investigated. Compounds featuring similar structures to this compound have shown selective activity against Gram-positive bacteria:
These results highlight the potential for developing antibacterial agents based on the structure of this compound.
The mechanisms underlying the biological activities of these compounds are believed to involve interactions with cellular pathways that regulate proliferation and apoptosis in cancer cells. Antioxidative properties have been noted as well, suggesting that some observed antiproliferative effects may be attributed to oxidative stress modulation rather than direct cytotoxicity .
Case Studies
Several case studies have been published regarding the biological evaluation of methoxy-substituted benzaldehydes:
- Case Study on MCF-7 Cells : A study demonstrated that a compound with a similar structure showed selective growth inhibition in MCF-7 cells with an IC50 value of approximately 3.1 µM, indicating a promising candidate for breast cancer treatment .
- Antibacterial Evaluation : Another study highlighted the effectiveness of methoxy-substituted derivatives against E. faecalis and S. aureus, providing insights into their potential use in treating bacterial infections .
Q & A
Basic: What are the optimal conditions for synthesizing 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde?
Answer:
The synthesis typically involves a Claisen-Schmidt condensation or aldol reaction. For example, refluxing substituted benzaldehyde derivatives with a methanolic NaOH solution (10% aqueous) under controlled conditions (4 hours at 60–80°C) yields the target compound. Post-reaction, extraction with ethyl acetate/water (1:1), drying over Na₂SO₄, and purification via flash chromatography (n-hexane/EtOAc gradients) are critical for isolating the product . Optimization studies suggest that protecting groups like methoxymethoxy enhance reaction specificity by preventing undesired side reactions at hydroxyl sites .
Basic: How is the purity and structural integrity of this compound confirmed?
Answer:
Purity is assessed using HPLC (e.g., >97% purity at 254 nm) and thin-layer chromatography (TLC) with dichloromethane as the mobile phase . Structural confirmation relies on:
- 1H/13C-NMR : Key signals include aldehydic protons (~10 ppm), methoxymethoxy groups (δ 3.3–3.5 ppm), and prenyl substituents (δ 5.2–5.4 ppm for olefinic protons) .
- High-resolution mass spectrometry (HRMS) : Exact mass calculations (e.g., m/z 334.1556 [M+H]+) validate molecular composition .
- FTIR : Peaks at 1658 cm⁻¹ (C=O stretch) and 1127 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
Advanced: How do the methoxymethoxy groups influence reactivity in cross-coupling reactions?
Answer:
Methoxymethoxy groups act as orthogonal protecting groups, stabilizing phenolic hydroxyls during metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Their electron-donating nature enhances regioselectivity in electrophilic substitutions. However, acidic or high-temperature conditions may cleave these groups, necessitating careful optimization of reaction media (e.g., using mild bases like K₂CO₃ in THF/water) . Comparative studies show that bulkier protecting groups (e.g., benzyloxy) reduce reactivity in palladium-catalyzed systems due to steric hindrance .
Advanced: What computational methods predict the compound's interactions with biological targets?
Answer:
- Molecular docking : Used to model binding affinities with enzymes like CXCL12 (chemokine), where the prenyl moiety may occupy hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .
- QSAR models : Correlate substituent effects (e.g., methoxymethoxy vs. hydroxyl) with anti-angiogenic activity, using descriptors like logP and polar surface area .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Dose-response validation : Test the compound across multiple concentrations (e.g., 1–100 μM) in standardized assays (e.g., endothelial tube formation for anti-angiogenic activity) .
- Structural analogs : Compare activities of derivatives (e.g., 3-fluoro-4-methoxy variants) to isolate pharmacophoric features .
- Batch reproducibility : Ensure synthetic consistency via NMR and LC-MS lot analysis .
Advanced: What strategies stabilize this compound under physiological conditions for in vivo studies?
Answer:
- Formulation : Use cyclodextrin-based nanocarriers or lipid emulsions to enhance aqueous solubility and prevent degradation .
- Protecting group modulation : Replace methoxymethoxy with stable alternatives (e.g., pivaloyl) for prolonged half-life in serum .
- pH-controlled release : Design prodrugs (e.g., acetylated derivatives) that hydrolyze selectively in target tissues .
Advanced: How does the compound’s stereoelectronic profile affect its spectroscopic properties?
Answer:
- Conjugation effects : The benzaldehyde core and prenyl group create extended π-systems, shifting UV-Vis absorption to ~290 nm .
- Steric effects : Methoxymethoxy groups reduce rotational freedom, sharpening NMR signals for adjacent protons .
- Density functional theory (DFT) : Predicts HOMO-LUMO gaps (e.g., 4.2 eV) to correlate with redox behavior in electrochemical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
